

Spectroscopic Profile of Cistanoside F: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cistanoside F

Cat. No.: B15594271

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Cistanoside F**, a phenylethanoid glycoside with potential therapeutic applications. The information presented herein is intended to support research and development efforts by providing detailed data and methodologies for the characterization of this natural compound.

Spectroscopic Data

The following tables summarize the available quantitative spectroscopic data for **Cistanoside F**, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry data is crucial for determining the molecular weight and elemental composition of a compound. For **Cistanoside F**, high-resolution mass spectrometry provides precise mass measurements.

Ion	Observed m/z	Molecular Formula
[M-H] ⁻	487.1452	C ₂₁ H ₂₇ O ₁₃ ⁻
Molecular Weight	488.4 g/mol	C ₂₁ H ₂₈ O ₁₃

Table 1: Mass Spectrometry Data for **Cistanoside F**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the detailed molecular structure of organic compounds. The ^1H and ^{13}C NMR data provide information about the chemical environment of each hydrogen and carbon atom in the **Cistanoside F** molecule.

^1H NMR (Proton NMR) Data

Atom Number	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
Aglycone			
H-2	6.77	d	8.1
H-5	6.67	d	8.1
H-6	6.55	s	
H- α	2.78	t	7.0
H- β	3.99	m	
Caffeoyl moiety			
H-2'	7.04	d	2.0
H-5'	6.77	d	8.1
H-6'	6.92	dd	8.1, 2.0
H- α'	7.58	d	15.9
H- β'	6.27	d	15.9
Glucose moiety			
H-1"	4.38	d	7.8
H-2"	3.45	m	
H-3"	3.51	m	
H-4"	4.89	t	9.5
H-5"	3.55	m	
H-6"a	3.68	m	
H-6"b	3.85	m	
Rhamnose moiety			
H-1'''	5.17	d	1.5
H-2'''	3.98	m	

H-3'''	3.75	m	
H-4'''	3.32	t	9.5
H-5'''	3.59	m	
H-6'''	1.09	d	6.2

Table 2: ^1H NMR Spectroscopic Data for **Cistanoside F**.

^{13}C NMR (Carbon-13 NMR) Data

Atom Number	Chemical Shift (δ , ppm)
Aglycone	
C-1	131.4
C-2	117.2
C-3	146.0
C-4	144.6
C-5	116.8
C-6	121.2
C- α	36.5
C- β	72.3
Caffeoyl moiety	
C-1'	127.6
C-2'	115.3
C-3'	146.8
C-4'	149.6
C-5'	116.2
C-6'	123.2
C- α'	148.5
C- β'	114.8
C=O	168.4
Glucose moiety	
C-1"	104.2
C-2"	76.4
C-3"	81.5

C-4"	70.8
C-5"	76.1
C-6"	62.4
Rhamnose moiety	
C-1'''	103.0
C-2'''	72.2
C-3'''	72.0
C-4'''	73.8
C-5'''	70.5
C-6'''	18.4

Table 3: ^{13}C NMR Spectroscopic Data for **Cistanoside F**.

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies functional groups within a molecule based on their characteristic absorption of infrared radiation.

Wavenumber (cm^{-1})	Functional Group Assignment
~3400 (broad)	O-H stretching (phenolic and alcoholic)
~2920	C-H stretching (aliphatic)
~1690	C=O stretching (α,β -unsaturated ester)
~1605	C=C stretching (aromatic ring)
~1515	C=C stretching (aromatic ring)
~1280	C-O stretching (ester)
~1160	C-O stretching (glycosidic bond)
~1070	C-O stretching (alcohols)

Table 4: Characteristic IR Absorption Bands for **Cistanoside F**.

Experimental Protocols

The following sections detail the general methodologies used to obtain the spectroscopic data for **Cistanoside F** and related phenylethanoid glycosides.

Mass Spectrometry

High-resolution mass spectra are typically acquired using a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer equipped with an electrospray ionization (ESI) source.

- **Sample Preparation:** The purified compound is dissolved in a suitable solvent, such as methanol or acetonitrile, at a low concentration (e.g., 1-10 µg/mL).
- **Instrumentation:** A UPLC (Ultra-Performance Liquid Chromatography) system is often coupled to the Q-TOF mass spectrometer.
- **Ionization Mode:** ESI is used in negative ion mode to generate the $[M-H]^-$ ion.
- **Mass Analysis:** Data is acquired over a mass range of m/z 100-1000.
- **Fragmentation Analysis (MS/MS):** Collision-induced dissociation (CID) is used to fragment the precursor ion to obtain structural information. The collision energy is varied to optimize fragmentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra are recorded on high-field NMR spectrometers (e.g., 400, 500, or 600 MHz).

- **Sample Preparation:** A few milligrams of the purified compound are dissolved in a deuterated solvent, such as methanol- d_4 (CD_3OD) or deuterium oxide (D_2O). Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing.
- **1H NMR:** Standard one-dimensional proton NMR spectra are acquired to determine chemical shifts, multiplicities, and coupling constants.

- ^{13}C NMR: Proton-decoupled ^{13}C NMR spectra are recorded to identify the chemical shifts of all carbon atoms.
- 2D NMR: To aid in the complete and unambiguous assignment of all proton and carbon signals, various two-dimensional NMR experiments are performed, including:
 - COSY (Correlation Spectroscopy): To identify proton-proton spin coupling networks.
 - HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
 - HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons (typically over 2-3 bonds).

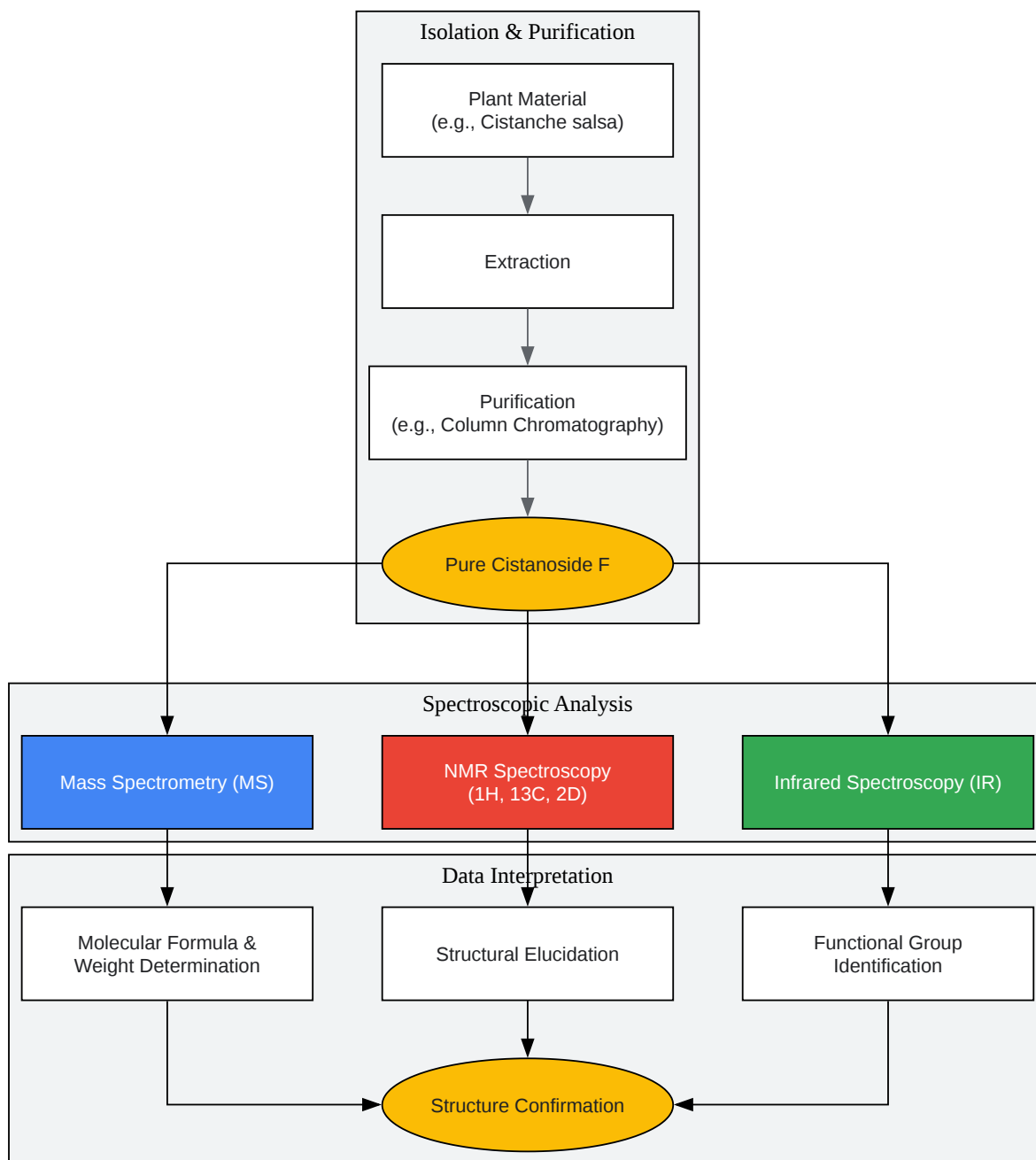
Infrared (IR) Spectroscopy

IR spectra are typically recorded using a Fourier-Transform Infrared (FT-IR) spectrometer.

- Sample Preparation: The sample is prepared as a KBr (potassium bromide) pellet. A small amount of the dried sample is finely ground with anhydrous KBr and pressed into a thin, transparent disk.
- Data Acquisition: The spectrum is recorded over the mid-infrared range, typically from 4000 to 400 cm^{-1} . The data is presented as a plot of transmittance (%) versus wavenumber (cm^{-1}).

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of **Cistanoside F**.



[Click to download full resolution via product page](#)

Caption: Workflow for the isolation and spectroscopic characterization of **Cistanoside F**.

- To cite this document: BenchChem. [Spectroscopic Profile of Cistanoside F: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15594271#spectroscopic-data-of-cistanoside-f-nmr-ms-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com